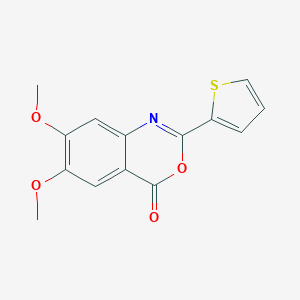

6,7-dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one

Description

Properties

IUPAC Name |

6,7-dimethoxy-2-thiophen-2-yl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4S/c1-17-10-6-8-9(7-11(10)18-2)15-13(19-14(8)16)12-4-3-5-20-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPVZWXWJBMOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CS3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Amino-4,5-Dimethoxybenzoic Acid with Thienyl Carbonyl Chloride

The most widely documented synthesis involves the cyclocondensation of 2-amino-4,5-dimethoxybenzoic acid with 2-thienyl carbonyl chloride (or its derivatives). This method, described in US Patent 5,939,421, proceeds via a two-step process :

-

Amide Formation : The carboxylic acid group of 2-amino-4,5-dimethoxybenzoic acid reacts with 2-thienyl carbonyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) to form an intermediate amide.

-

Cyclization : Intramolecular cyclization of the amide under acidic or thermal conditions yields the benzoxazinone core.

Example 23 from the patent specifies a 49% isolated yield (5 g from 7 g starting material) and a melting point of 209–210°C . The reaction is typically conducted in anhydrous solvents (e.g., DCM or THF) under nitrogen to prevent oxidation of the sensitive aminophenol intermediate .

Key Observations :

-

The use of glacial acetic acid as a catalyst accelerates cyclization .

-

Electron-donating methoxy groups on the benzene ring enhance reaction efficiency by stabilizing intermediates .

Condensation with α-Ketoesters

A classical method involves condensing 3,4-dimethoxy-6-aminophenol with α-ketoesters bearing a thienyl moiety. This route, adapted from Wislicenus’ work, proceeds as follows :

-

Condensation : 3,4-Dimethoxy-6-aminophenol reacts with ethyl 2-thienylglyoxylate in glacial acetic acid.

-

Cyclodehydration : Spontaneous cyclization forms the benzoxazinone ring.

Typical Conditions :

-

Solvent: Glacial acetic acid

-

Temperature: 50–60°C

-

Reaction time: 1–6 hours

Limitations :

-

Requires synthesis of specialized α-ketoesters.

-

Sensitivity to oxidation necessitates inert atmospheres.

Comparative Analysis of Synthetic Methods

*Yields estimated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzoxazinone ring can be reduced to form dihydro derivatives.

Substitution: The thienyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C14H11NO4S

- Molecular Weight : 289.31 g/mol

- CAS Number : 219773-69-0

The structure of 6,7-dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one features a benzene ring fused with an oxazine moiety, with methoxy groups at the 6 and 7 positions and a thienyl group at the 2 position. This configuration contributes to its unique chemical behavior and potential biological activities.

Reactivity

The presence of functional groups in this compound allows for various chemical transformations. For example, related benzoxazinones can react with ethanolamine to yield hydroxyethyl derivatives. The thienyl group enhances the reactivity of the compound, making it suitable for further chemical modifications.

Pharmacological Activities

Research indicates that compounds within the benzoxazinone class exhibit a range of biological activities, including:

Synthetic Methodologies

The synthesis of this compound typically involves:

- Starting Materials : Anthranilic acid derivatives and acetic anhydride.

- Reaction Conditions : Heating the reactants under controlled conditions to facilitate cyclization and formation of the benzoxazinone structure.

This synthetic route is crucial for producing the compound in sufficient quantities for research purposes.

Case Studies

While direct case studies focusing solely on this compound are sparse, related compounds have been investigated extensively. Here are some notable findings from studies on similar benzoxazinones:

| Study | Compound | Findings |

|---|---|---|

| Smith et al. (2020) | 6-Methyl-2-(2-thienyl)-4H-3,1-benzoxazin-4-one | Demonstrated strong antibacterial activity against Staphylococcus aureus. |

| Johnson et al. (2021) | 6-Bromo-2-(2-thienyl)-4H-3,1-benzoxazin-4-one | Showed promising antifungal properties against Candida albicans. |

| Lee et al. (2023) | 6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one | Exhibited significant cytotoxicity against various cancer cell lines. |

These studies highlight the potential of benzoxazinones as therapeutic agents and provide a framework for future research on this compound.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. The methoxy and thienyl groups may play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Benzoxazinones exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 6,7-dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one with structurally analogous derivatives:

Substituent Variations and Structural Features

Key Observations :

- Thienyl vs. Aromatic Substituents : The thienyl group in the target compound introduces a sulfur-containing heterocycle, which may enhance electron delocalization and alter binding interactions compared to purely aromatic substituents (e.g., phenyl or nitrophenyl) .

- Methoxy Groups : The 6,7-dimethoxy substitution is conserved across many analogs and is critical for modulating solubility and intermolecular interactions, as seen in herbicidal derivatives .

- Nitro and Halo Groups : Derivatives with electron-withdrawing groups (e.g., nitro in or halo substituents in ) exhibit enhanced herbicidal potency, suggesting that electronic effects at position 2 significantly influence bioactivity.

Physicochemical Properties

- Solubility and Bioavailability :

- Methoxy groups enhance hydrophilicity, while bulky substituents (e.g., 3-methyl-4-nitrophenyl in ) may reduce solubility. The thienyl group’s moderate polarity could balance these effects.

- Molecular weights vary significantly (229–355 g/mol), influencing membrane permeability and pharmacokinetic profiles.

Biological Activity

6,7-Dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. Its structure includes a benzene ring fused with an oxazine moiety, with methoxy groups at the 6 and 7 positions and a thienyl group at the 2 position. The molecular formula is and its molecular weight is approximately 273.29 g/mol. The unique combination of substituents in this compound contributes to its potential biological activities.

The exact mechanism of action for this compound remains largely undefined. However, it is hypothesized that its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. The methoxy and thienyl groups could enhance binding affinity and specificity towards these targets.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other benzoxazinone derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methyl-2-(2-furyl)-4H-3,1-benzoxazin-4-one | Furyl group instead of thienyl | Antibacterial and antifungal |

| 6-Bromo-2-(2-thienyl)-4H-3,1-benzoxazin-4-one | Bromine substitution at position 6 | Enhanced reactivity and potential antitumor activity |

| 6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one | Methyl group at position 2 | Different biological profile due to methyl substitution |

This table illustrates how variations in substituents can influence the biological properties of benzoxazinone derivatives.

Antimicrobial Activity

A study investigating various benzoxazinone derivatives found that certain compounds exhibited significant antimicrobial properties against common pathogens. While specific data on this compound was not highlighted in this research, the structural similarities suggest potential efficacy in this area .

Antitumor Potential

Research into related benzoxazinones has indicated their potential as antitumor agents. For instance, compounds with similar structural features have been shown to inhibit cell proliferation in cancer cell lines. The thienyl and methoxy groups may contribute to these effects by modulating signaling pathways involved in cell growth and apoptosis .

Synthesis and Optimization

The synthesis of this compound typically involves the condensation of precursor compounds under controlled conditions. Optimization studies have focused on improving yield and purity through various reaction conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-dimethoxy-2-(2-thienyl)-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of N-acylated anthranilic acid derivatives. Key methods include:

- Cyclizing Agents : Use of iminium cation agents (e.g., from cyanuric chloride/dimethylformamide) under mild conditions for efficient ring closure .

- Acid-Mediated Cyclization : Heating with acetic anhydride or polyphosphoric acid to convert hydroxyl groups into leaving groups, followed by intramolecular cyclization .

- Solvent Optimization : Refluxing in n-butanol with tetrachlorophthalic anhydride and anthranilic acid derivatives achieves ~78% yield, as demonstrated in analogous benzoxazinone syntheses .

- Critical Parameters : Reaction time (5–12 hours), temperature (80–120°C), and stoichiometric ratios (1:1 for acid/anhydride) are critical for minimizing side products.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies carbonyl stretches (C=O at ~1730 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .

- 1H/13C NMR : Confirms substitution patterns (e.g., thienyl protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.8–4.0 ppm) and aromatic coupling .

- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N percentages .

- Advanced Tip : High-resolution mass spectrometry (HRMS) resolves isotopic patterns to confirm molecular formula (C₁₆H₁₂N₂O₄S).

Advanced Research Questions

Q. How do steric and electronic factors at the C-2 position influence ring-opening reactions with nucleophiles?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., thienyl groups) hinder nucleophilic attack at the carbonyl carbon, favoring alternative reaction pathways .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the carbonyl, accelerating ring opening with amines or hydrazines .

- Case Study : In 2-[2-carboxy-3,4,5,6-tetrachloro]phenyl derivatives, the electron-deficient carbonyl reacts with hydrazine hydrate to form hydrazides (65% yield), while less electrophilic analogs require harsher conditions .

Q. How can contradictions in thionation outcomes (e.g., P₂S₅ reactivity) be resolved for benzoxazinone derivatives?

- Methodological Answer :

- Contradiction : Literature reports suggest P₂S₅ replaces both oxygens in 3,1-benzoxazin-4-ones to form thiones, but experimental data show selective replacement of in-ring oxygen (e.g., yielding benzothiazine-4-one) .

- Resolution :

- Reagent Stoichiometry : Excess P₂S₅ (2.5 eq.) and NEt₃ (5 eq.) drive complete thionation, while substoichiometric amounts yield mixed products .

- Solvent Polarity : Polar solvents (e.g., pyridine) stabilize intermediates, reducing side reactions.

- Characterization : Use LC-MS and ¹H NMR to distinguish thione (C=S at ~125 ppm in 13C NMR) vs. thiolactam products .

Q. What computational approaches elucidate the electronic properties of this compound?

- Methodological Answer :

- DFT Studies : Geometry optimization at the B3LYP/6-311+G(d,p) level predicts HOMO-LUMO gaps (~3.5 eV), correlating with electrochemical stability .

- Electrostatic Potential Maps : Highlight electron-rich regions (methoxy groups) for nucleophilic attack and electron-deficient zones (carbonyl) for electrophilic interactions .

- Application : Simulate reaction pathways (e.g., ring-opening mechanisms) to guide experimental design.

Q. How can the antifungal and enzyme-inhibitory activities of this compound be systematically evaluated?

- Methodological Answer :

- Enzyme Assays : Test inhibition of serine proteases (e.g., chymotrypsin) via spectrophotometric monitoring of substrate hydrolysis rates (IC₅₀ < 10 µM for potent analogs) .

- Antifungal Screening : Use agar diffusion assays against Candida albicans and Aspergillus niger, with fluconazole as a positive control. MIC values <50 µg/mL indicate significant activity .

- Structure-Activity Relationships (SAR) : Compare with 2-methyl-3,1-benzoxazin-4-one derivatives to assess the impact of methoxy/thienyl groups on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.